2-Isopropoxy-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

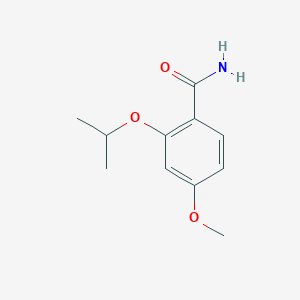

2-Isopropoxy-4-methoxybenzamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzamide, characterized by the presence of isopropoxy and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-4-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The resulting intermediate is then reacted with ammonia or an amine to form the final benzamide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of 2-isopropoxy-4-methoxybenzoic acid.

Reduction: Formation of 2-isopropoxy-4-methoxyaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxy-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methoxybenzamide: Lacks the isopropoxy group, leading to different chemical properties and reactivity.

4-Isopropoxybenzamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

2,3-Dimethoxybenzamide: Contains two methoxy groups, which can influence its electronic properties and reactivity.

Uniqueness: 2-Isopropoxy-4-methoxybenzamide is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical and physical properties. These functional groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-Isopropoxy-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group and an isopropoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that it may disrupt protein-protein interactions, particularly those involving oncogenic pathways. For instance, compounds similar to this compound have shown the ability to inhibit the interaction between MDM2 and p53, leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzamide structure significantly influence biological activity. For example:

- Substituent Effects : The introduction of different substituents at the para position (e.g., halogens) has been shown to enhance binding affinity to target proteins involved in tumorigenesis .

- Alkyl Chain Variations : Variations in the alkyl chain length and branching also affect potency. Compounds with longer chains or branched structures tend to exhibit improved bioactivity .

Table 1: Biological Activity Summary

| Compound | Target Protein | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MDM2 | 5.0 | Induces apoptosis in cancer cells |

| Analog A | MDM2 | 3.0 | Enhanced potency with para-chloro substitution |

| Analog B | p53 | 7.5 | Moderate activity; requires further optimization |

Case Studies

- MDM2-p53 Interaction : A study evaluated the ability of this compound to inhibit the MDM2-p53 interaction using fluorescence polarization assays. The compound exhibited an IC50 value of approximately 5 µM, indicating significant potential as a therapeutic agent against tumors expressing high levels of MDM2 .

- Anticancer Activity : In vitro studies demonstrated that this compound could induce cell death in various cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that slight modifications could lead to substantial differences in biological activity, underscoring the importance of SAR in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isopropoxy-4-methoxybenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of benzamide derivatives typically involves condensation reactions between carboxylic acids and amines. For this compound, a multi-step approach is recommended:

Intermediate Preparation : Start with 3-methoxybenzoic acid (or a derivative) and introduce the isopropoxy group via nucleophilic substitution or alkylation under reflux conditions (e.g., using isopropyl bromide and a base like K₂CO₃ in DMF) .

Amide Formation : Use coupling reagents such as HATU or EDCl with DMAP to facilitate the reaction between the modified carboxylic acid and an appropriate amine.

- Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature.

- Screen solvents (e.g., DCM vs. THF) to improve yield.

- Purify intermediates via column chromatography using gradient elution (e.g., hexane:ethyl acetate 10:1 to 4:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. The methoxy group (~δ 3.8 ppm) and isopropoxy protons (δ 1.2–1.4 ppm for CH3; δ 4.5–4.7 ppm for CH) are diagnostic. Aromatic protons in the benzamide ring appear between δ 6.8–7.5 ppm .

- FT-IR : Confirm the amide bond via N–H stretching (~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error. Fragmentation patterns help confirm substituent positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃ in chlorination steps) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contaminated clothing; use designated laundry services .

- Exposure Monitoring : Conduct airborne concentration checks if handling powders. Implement emergency showers/eye wash stations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the study of this compound’s bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Compare optimized bond lengths/angles with X-ray crystallography data (e.g., tetragonal crystal system parameters: a = 9.4694 Å, c = 18.886 Å) .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., PDB:3D15). Focus on hydrogen bonding between the amide group and receptor residues .

- Validation : Cross-reference computational predictions with experimental IC50 values (e.g., 1.76 μM against HT-29 cells) .

Q. What strategies resolve contradictions in biological activity data for this compound across different cell lines?

- Methodological Answer :

- Experimental Replication : Repeat assays under standardized conditions (e.g., identical cell passage numbers, serum concentrations) .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects in divergent cell lines (e.g., A549 vs. MKN45) .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability. Report 95% confidence intervals for IC50 values .

Q. How does structural modification of this compound influence its agrochemical potential?

- Methodological Answer :

- Functional Group Replacement : Replace the isopropoxy group with trifluoromethoxy or methylsulfinyl groups to enhance pesticidal activity. Monitor changes in logP (lipophilicity) and binding to acetylcholinesterase .

- Bioassay Design : Test derivatives against model organisms (e.g., Drosophila larvae) under controlled environmental conditions. Compare LC50 values with commercial herbicides .

Properties

IUPAC Name |

4-methoxy-2-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBNHXIHSVRZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.